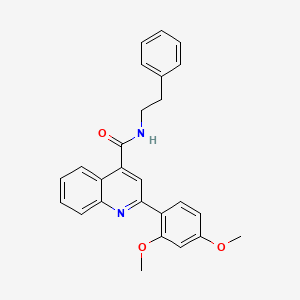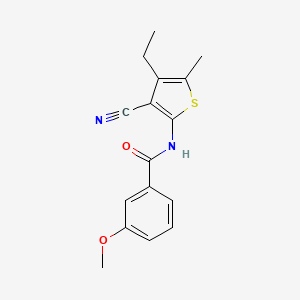
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and a benzamide moiety with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes nitration to introduce the cyano group. Subsequent alkylation reactions introduce the ethyl and methyl groups. The final step involves the coupling of the substituted thiophene with 3-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-4-13-10(2)21-16(14(13)9-17)18-15(19)11-6-5-7-12(8-11)20-3/h5-8H,4H2,1-3H3,(H,18,19) |
InChIキー |
UKBNEINLOKMECL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


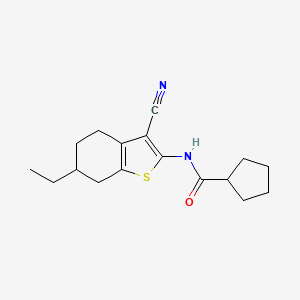
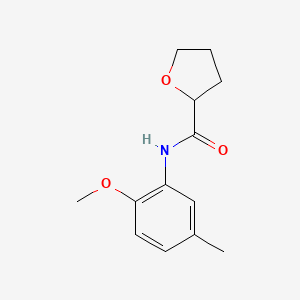
![N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide](/img/structure/B10976066.png)
![4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10976070.png)
![4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)

![N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B10976081.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
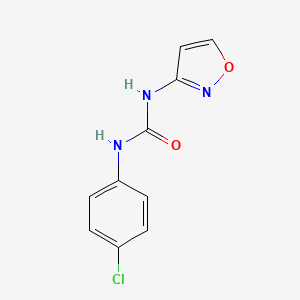
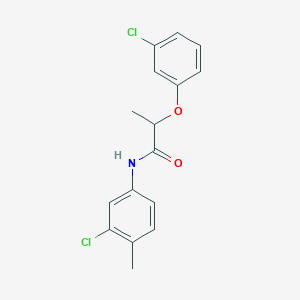
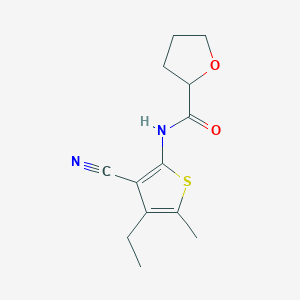
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
![3-cyclohexyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B10976140.png)
